molecular formula C13H17NO4 B2621028 Diethyl 2-(5-methylpyridin-2-yl)malonate CAS No. 896107-31-6

Diethyl 2-(5-methylpyridin-2-yl)malonate

Cat. No.: B2621028
CAS No.: 896107-31-6
M. Wt: 251.282
InChI Key: JAPLXUIXNIUVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(5-methylpyridin-2-yl)malonate (CAS: 13250-95-8) is a malonate derivative featuring a 5-methylpyridin-2-yl substituent. This compound is synthesized via condensation reactions between diethyl malonate and pyridinecarboxaldehyde derivatives, often catalyzed by bases such as piperidine or sodium hydride . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing quinolone antibiotics like ethyl nalidixate . Its structure combines the reactivity of the malonate ester with the aromatic and coordination properties of the pyridine ring, enabling participation in cycloaddition and nucleophilic substitution reactions .

Properties

IUPAC Name

diethyl 2-(5-methylpyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)8-14-10/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLXUIXNIUVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(5-methylpyridin-2-yl)malonate can be synthesized through a multi-step process involving the reaction of 5-methyl-2-bromopyridine with diethyl malonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the malonate ester group. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-methylpyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Diethyl 2-(5-methylpyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl 2-(5-methylpyridin-2-yl)malonate with structurally related malonate derivatives, emphasizing substituent effects, synthetic routes, yields, and applications:

Compound Name Substituent Synthesis Method Yield Key Applications Notable Properties
This compound 5-methylpyridin-2-yl Condensation of diethyl malonate with 2-pyridinecarboxaldehyde derivatives 53% Antibiotic intermediates (e.g., ethyl nalidixate) Enhanced electrophilicity for cycloaddition; methyl group stabilizes intermediates
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-ylmethylene [3+2] annulation with arynes 53% Synthesis of pyrido[1,2-a]indoles Conjugated system increases reactivity in dipolar cycloadditions
Diethyl 2-(perfluorophenyl)malonate Perfluorophenyl Nucleophilic substitution (C₆F₆ with diethyl malonate) N/A Fluorinated pharmaceutical intermediates High electrophilicity due to electron-withdrawing perfluoro group
Diethyl (5-bromopyridin-2-yl)malonate 5-bromopyridin-2-yl Halogenation or substitution reactions N/A Cross-coupling reactions (e.g., Suzuki-Miyaura) Bromine enables further functionalization via metal-catalyzed coupling
Diethyl 2-(2-phenylacetyl)malonate 2-phenylacetyl Reaction of phenylacetic acid with diethyl malonate N/A Pharmaceutical intermediates (e.g., antihypertensives) Ketone group introduces steric hindrance; modulates solubility
Diethyl 2-(4-fluorophenyl)malonate 4-fluorophenyl and benzyloxypropyl Multicomponent reactions in DMSO N/A Bioactive molecule synthesis (e.g., S1P1 receptor agonists) Fluorine enhances metabolic stability; benzyloxy group impacts lipophilicity

Reactivity and Electronic Effects

  • Electron-Donating Groups (e.g., 5-methylpyridin-2-yl) : The methyl group in this compound increases electron density at the pyridine ring, stabilizing transition states in cycloadditions and improving yields compared to unsubstituted analogs .
  • Electron-Withdrawing Groups (e.g., perfluorophenyl, bromo) : These substituents enhance electrophilicity, facilitating nucleophilic substitutions. For example, the perfluorophenyl derivative reacts efficiently under mild conditions due to its strong electron-deficient character .

Research Findings and Trends

  • Cycloaddition Reactions: this compound exhibits superior regioselectivity in [3+2] annulations compared to non-methylated analogs, attributed to steric and electronic modulation by the methyl group .
  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance yields for electron-deficient malonates (e.g., perfluorophenyl derivatives) but are less critical for methylpyridinyl variants .
  • Catalytic Systems: KF or NaH in DMSO accelerates multicomponent syntheses of chromeno[2,3-b]pyridine malonates, though these conditions are incompatible with acid-sensitive substituents .

Biological Activity

Diethyl 2-(5-methylpyridin-2-yl)malonate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted at the 5-position with a methyl group, linked to a malonate moiety. This structural configuration influences its reactivity and biological properties, distinguishing it from other similar compounds.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₄
Molecular Weight221.23 g/mol
CAS Number896107-00-1

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various pharmacological effects, including modulation of receptor functions and inhibition of metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:

  • HT-29 Colon Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations.
  • MCF-7 Breast Cancer Cells : Similar inhibitory effects were observed, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor . It has shown potential in inhibiting key enzymes involved in various metabolic processes, which could be leveraged for therapeutic applications in diseases such as cancer and metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Researchers conducted kinetic studies revealing that this compound effectively inhibits specific enzymes involved in metabolic pathways, demonstrating a dose-dependent response.
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines showed that the compound exhibits significant cytotoxic effects, with IC50 values indicating strong potential for further development as an anticancer agent .
  • Molecular Docking Studies :
    • Computational studies have suggested favorable binding interactions between this compound and target proteins, supporting its role as an enzyme inhibitor .

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-(5-methylpyridin-2-yl)malonate?

The synthesis typically involves coupling a pyridine derivative (e.g., 5-methyl-2-iodopyridine) with diethyl malonate via transition-metal catalysis. For example:

  • Copper-mediated coupling : Reacting 5-methyl-2-iodopyridine with diethyl malonate using CuI (10 mol%), picolinic acid as a ligand, and Cs₂CO₃ as a base in 1,4-dioxane at 70°C under nitrogen yields the target compound after 16 hours .
  • Optimization : Adjusting the molar ratio of reactants (e.g., 1:2 for pyridine:malonate) and solvent polarity can improve yields. Post-synthesis purification involves extraction with ethyl acetate and column chromatography .

Q. How is the structure of this compound confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR spectra confirm the presence of the pyridine ring (δ ~8.0–8.5 ppm for aromatic protons) and malonate ester groups (δ ~4.2–4.3 ppm for ethyl CH₂ and ~1.3 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate the molecular formula (e.g., C₁₃H₁₇NO₄) .
  • Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (pyridine C=N) confirm functional groups .

Q. What are the key physicochemical properties of this compound?

  • Density : ~1.07 g/mL at 25°C (similar to substituted malonates) .
  • Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
  • Thermal stability : Decomposes above 200°C; flash point ~90°C (closed cup) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyridine functionalization in malonate synthesis?

  • Base selection : Strong bases (e.g., Cs₂CO₃) promote deprotonation of the malonate α-hydrogen, enhancing nucleophilic attack on the pyridine ring. Weak bases may lead to incomplete coupling .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates, while protic solvents (e.g., ethanol) can hydrolyze esters prematurely .
  • Temperature : Reactions at 70–100°C balance kinetics and thermodynamics to favor mono-substitution over di-substitution .

Q. What are the challenges in hydrolyzing this compound to its carboxylic acid derivative?

  • Acidic vs. basic hydrolysis : Strong acids (e.g., HBr/AcOH) may decarboxylate the malonate to form 2-(5-methylpyridin-2-yl)acetic acid instead of the diacid. Basic conditions (e.g., NaOH) can hydrolyze esters but require careful pH control to avoid side reactions .
  • Steric hindrance : The 5-methyl group on the pyridine ring slows nucleophilic attack during hydrolysis, necessitating prolonged reaction times or elevated temperatures .

Q. How does the electronic nature of substituents on the pyridine ring affect malonate reactivity?

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the pyridine ring, accelerating coupling but risking overfunctionalization (e.g., di-substitution) .
  • Electron-donating groups (e.g., CH₃) : Reduce reactivity, requiring higher catalyst loading or temperature .
  • Ortho vs. para substitution : Steric effects in ortho-substituted pyridines (e.g., 2-nitrophenyl derivatives) can hinder malonate attachment, necessitating ligand optimization in metal-catalyzed reactions .

Q. What analytical methods are used to resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • LC-MS/MS : Identifies low-abundance intermediates or byproducts (e.g., decarboxylated derivatives) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states, aiding mechanistic interpretation .

Q. How can this compound be utilized in heterocycle synthesis?

  • Cyclization reactions : React with urea under basic conditions to form pyridone-fused barbiturates, which are precursors for CNS-active compounds .
  • Aryne annulation : Benzyne intermediates generated in situ undergo [2+2] cycloaddition with the malonate’s α,β-unsaturated ester, yielding polycyclic architectures (e.g., pyridoindoles) .

Methodological Considerations

Q. What precautions are necessary for handling this compound?

  • Toxicity : Acute oral LD₅₀ >5000 mg/kg (rat), but prolonged exposure may cause skin/eye irritation. Use PPE and fume hoods .
  • Storage : Keep at 2–30°C in airtight containers to prevent ester hydrolysis .

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst recycling : Immobilize Cu catalysts on silica to reduce metal leaching .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.